

Application Notes and Protocols for Mordant Black PV in Complexometric Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mordant Black PV*

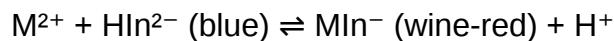
Cat. No.: *B12385984*

[Get Quote](#)

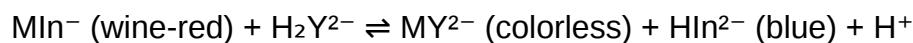
For Researchers, Scientists, and Drug Development Professionals

Introduction

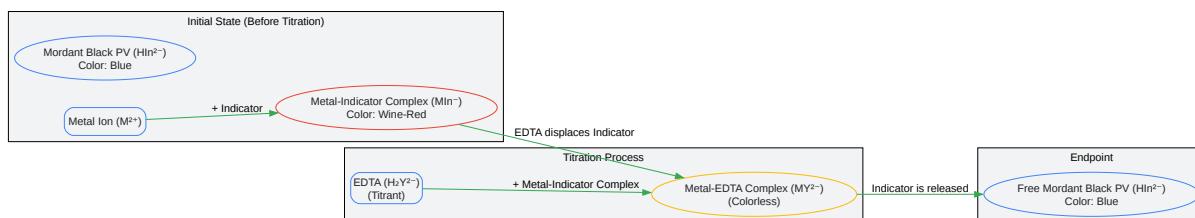
Mordant Black PV, also widely known as Eriochrome Black T (EBT), is a versatile metal-ion indicator used extensively in analytical chemistry for complexometric titrations. This method is a cornerstone of quantitative analysis for determining the concentration of various metal ions in a solution. The principle of this titration relies on the formation of a stable, colored complex between the metal ion and the indicator at a specific pH. A chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then used as the titrant. EDTA forms a more stable complex with the metal ion, displacing the indicator and causing a distinct color change at the endpoint.


These application notes provide detailed protocols for the use of **Mordant Black PV** in the complexometric titration of common metal ions, guidance on reagent preparation, and a summary of key quantitative data.

Principle of Complexometric Titration with Mordant Black PV


The underlying chemistry of a complexometric titration using **Mordant Black PV** involves a competition for the metal ion between the indicator and the titrant (EDTA). The indicator, which

is blue in its free form at the typical operating pH of 10, initially forms a wine-red complex with the metal ions present in the sample.[1][2][3]


The reaction can be generalized as follows:

During the titration, EDTA (represented as H_2Y^{2-}) is added. EDTA forms a significantly more stable, colorless complex with the metal ions.[4]

At the equivalence point, when all the metal ions have been complexed by EDTA, the indicator is released back into its free, blue form, signaling the completion of the titration. The sharpness of the endpoint is dependent on the relative stability of the metal-indicator and metal-EDTA complexes.

[Click to download full resolution via product page](#)

Caption: Titration Workflow with **Mordant Black PV**

Quantitative Data

The success of a complexometric titration relies on the careful control of reaction conditions and the relative stability of the complexes formed.

Stability Constants of Metal-EDTA Complexes

The formation of a stable metal-EDTA complex is the driving force for the titration. The higher the stability constant (K_f), the more complete the reaction.

Metal Ion	log K_f of Metal-EDTA Complex
Mg ²⁺	8.79
Ca ²⁺	10.69
Ba ²⁺	7.86
Co ²⁺	16.31
Ni ²⁺	18.62
Cu ²⁺	18.80
Zn ²⁺	16.50
Cd ²⁺	16.46
Pb ²⁺	18.04
Fe ³⁺	25.1

Data sourced from multiple references at 20°C
and $\mu=0.1$ M.^[4]

Stability Constants of Metal-Eriochrome Black T Complexes

The metal-indicator complex must be stable enough to form but significantly less stable than the metal-EDTA complex to ensure a sharp endpoint.

Metal Ion	log Kf of Metal-EBT Complex
Ni ²⁺ (1:1)	8.17
Ni ²⁺ (1:2)	11.17

Note: A comprehensive table for various metals is not readily available in a single source, indicating a potential area for further research.

Optimal Wavelength for Photometric Titration

For increased accuracy and automated endpoint detection, photometric titration is often employed.

Analyte/Indicator	Optimal Wavelength (nm)
Zinc with EBT	610
EBT Color Change	660

Experimental Protocols

Preparation of Reagents

a. Standard 0.01 M EDTA Solution:

- Dry the disodium salt of EDTA ($\text{Na}_2\text{H}_2\text{Y}\cdot2\text{H}_2\text{O}$) at 80°C for 2 hours.
- Accurately weigh approximately 3.7224 g of the dried salt.
- Dissolve it in deionized water in a 1 L volumetric flask and dilute to the mark.
- Standardize this solution against a primary standard calcium carbonate solution.

b. Mordant Black PV (Eriochrome Black T) Indicator Solution:

- Dissolve 0.2 g of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in 50 mL of methanol. This solution is stable for about a month.

- Alternatively, a solid mixture can be prepared by grinding 0.2 g of the indicator with 100 g of sodium chloride. A small pinch of this mixture is used for each titration.

c. Ammonia-Ammonium Chloride Buffer (pH 10):

- Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution.
- Dilute to 1 L with deionized water.

Protocol for Determination of Water Hardness

This protocol determines the total concentration of Ca^{2+} and Mg^{2+} ions.

a. Sample Preparation:

- Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
- Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).

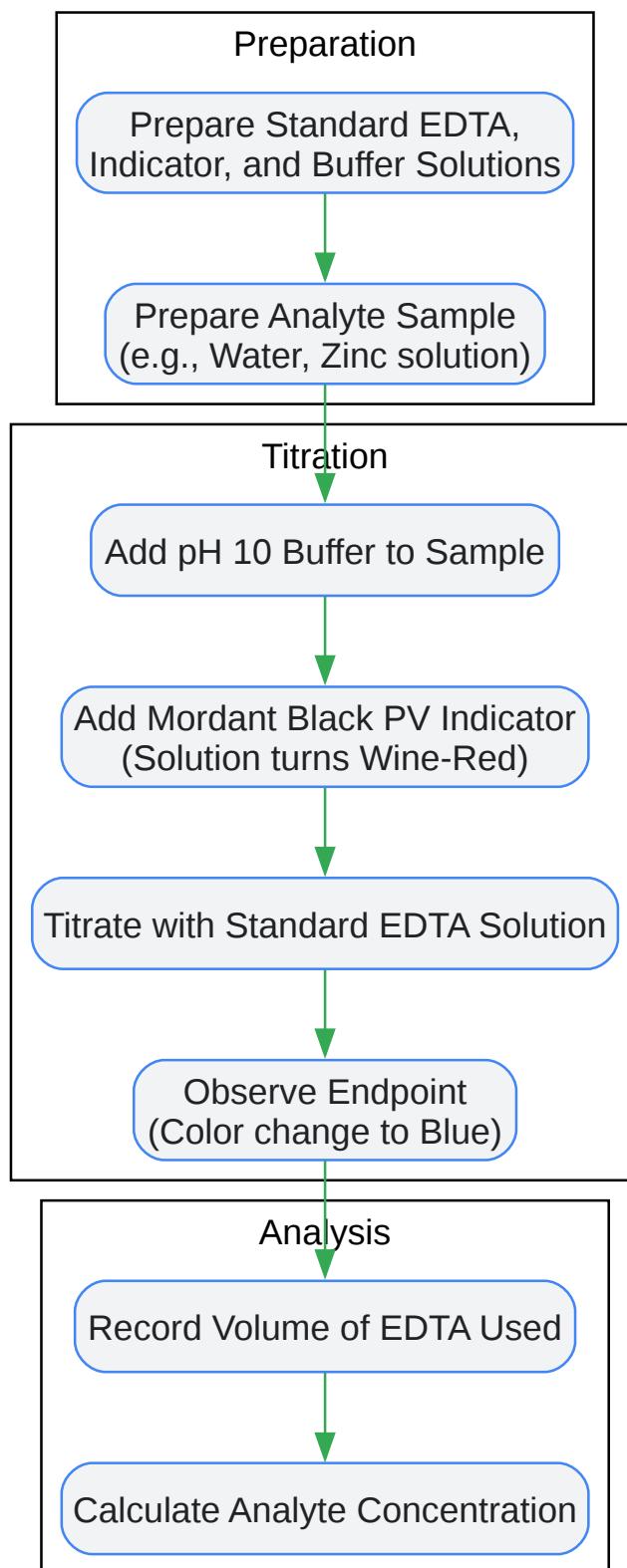
b. Titration:

- Add 3-5 drops of the **Mordant Black PV** indicator solution or a pinch of the solid mixture. The solution should turn wine-red.
- Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.
- Record the volume of EDTA used.

c. Calculation: Hardness (in mg/L as CaCO_3) = $(\text{VEDTA} \times \text{MEDTA} \times 100.09 \times 1000) / V_{\text{sample}}$
Where:

- VEDTA = Volume of EDTA solution used (L)
- MEDTA = Molarity of EDTA solution (mol/L)
- 100.09 = Molar mass of CaCO_3 (g/mol)
- V_{sample} = Volume of the water sample (L)

Protocol for Determination of Zinc (Zn²⁺)


a. Sample Preparation:

- Pipette a known volume of the zinc-containing solution into a 250 mL Erlenmeyer flask.
- Dilute to approximately 100 mL with deionized water.
- Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).

b. Titration:

- Add 2-3 drops of the **Mordant Black PV** indicator solution. The solution will turn wine-red.
- Titrate with the standard 0.01 M EDTA solution until the color changes sharply from wine-red to blue.
- Record the volume of EDTA consumed.

c. Calculation: Concentration of Zn²⁺ (mol/L) = (VEDTA × MEDTA) / V_{sample}

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow

Interferences and Masking Agents

The presence of other metal ions can interfere with the titration by also forming complexes with EDTA or the indicator. To improve selectivity, masking agents can be used. A masking agent forms a complex with the interfering ion that is more stable than its complex with the indicator and EDTA, effectively removing it from the titration.

Interfering Ion(s)	Masking Agent
Al ³⁺ , Fe ³⁺ , Ti ⁴⁺	Triethanolamine
Cu ²⁺ , Co ²⁺ , Ni ²⁺	Potassium Cyanide (KCN) - EXTREME CAUTION REQUIRED
Pb ²⁺ , Zn ²⁺	2,3-Dimercaptopropanol
Alkaline Earths	Sodium Cyanide (NaCN) can be used to mask Ca ²⁺ and Mg ²⁺ when titrating other metals.

Demasking: In some procedures, an interfering ion is first masked, and after the initial titration, a demasking agent is added to release the masked ion for a subsequent titration. For example, a formaldehyde/acetone mixture can demask zinc from its cyanide complex.

Conclusion

Mordant Black PV remains a critical indicator for complexometric titrations due to its sharp and distinct color change. By carefully controlling the pH and employing masking agents where necessary, researchers can achieve accurate and reliable quantification of a wide range of metal ions. The protocols outlined in these notes provide a robust starting point for the application of this versatile analytical technique in various scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gspchem.com [gspchem.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. chromedia.org [chromedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- To cite this document: BenchChem. [Application Notes and Protocols for Mordant Black PV in Complexometric Titrations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385984#using-mordant-black-pv-as-a-complexometric-indicator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com